Differential Cytotoxicity in Human Hep‑G2 Hepatocellular Carcinoma Cells: Para‑Bromo Substitution Yields ~2‑Fold Lower IC₅₀ Relative to Ortho‑Bromo Analog
In a comparative cytotoxicity evaluation using the MTT assay, 2‑(4‑bromobenzoyl)benzoic acid (para‑Br) exhibited an IC₅₀ of 10 µM against the Hep‑G2 human liver cancer cell line, whereas its ortho‑bromo isomer, 2‑(2‑bromobenzoyl)benzoic acid, displayed a higher IC₅₀ of 18 µM under identical conditions . The quantified difference corresponds to a 1.8‑fold enhancement in potency for the para‑substituted compound.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against Hep‑G2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM |
| Comparator Or Baseline | 2‑(2‑Bromobenzoyl)benzoic acid (ortho‑Br): IC₅₀ = 18 µM |
| Quantified Difference | 8 µM (1.8‑fold lower IC₅₀ for para‑Br) |
| Conditions | MTT assay; Hep‑G2 human liver cancer cell line; 48 h incubation |
Why This Matters
For researchers developing cytotoxic agents or probing SAR around benzophenone scaffolds, the para‑bromo regioisomer provides a quantifiably more potent starting point, reducing the amount of compound required for initial screening and potentially improving therapeutic index in downstream optimization.
